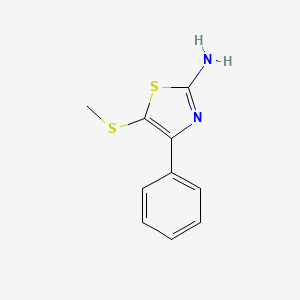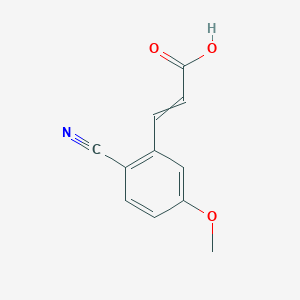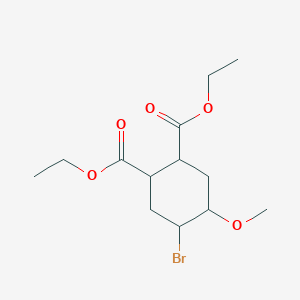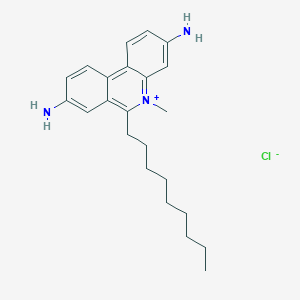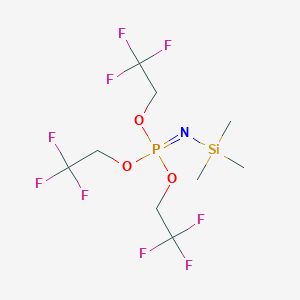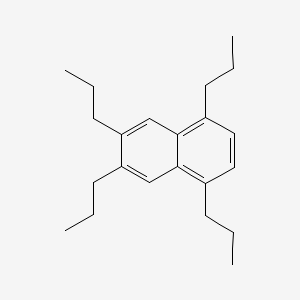
1,4,6,7-Tetrapropylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,6,7-Tetrapropylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their diverse chemical properties and applications in various fields. This compound, characterized by the presence of four propyl groups attached to the naphthalene ring, exhibits unique chemical and physical properties that make it of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6,7-Tetrapropylnaphthalene typically involves the alkylation of naphthalene. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve:
Temperature: Moderate temperatures (around 50-100°C)
Solvent: Non-polar solvents like dichloromethane or carbon tetrachloride
Catalyst: Aluminum chloride (AlCl3)
The reaction proceeds through the formation of a carbocation intermediate, which then attacks the naphthalene ring to form the desired tetrapropyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
化学反应分析
Types of Reactions
1,4,6,7-Tetrapropylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur, where the propyl groups can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Reduced naphthalene derivatives
Substitution: Halogenated naphthalene derivatives
科学研究应用
1,4,6,7-Tetrapropylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1,4,6,7-Tetrapropylnaphthalene depends on the specific application. In biological systems, it may interact with cellular components through hydrophobic interactions, affecting membrane integrity and function. The molecular targets and pathways involved can vary, but they often include enzymes and receptors that recognize the naphthalene core structure.
相似化合物的比较
Similar Compounds
- 1,4,6,7-Tetramethylnaphthalene
- 1,4,6,7-Tetraethylnaphthalene
- 1,4,6,7-Tetraisopropylnaphthalene
Uniqueness
1,4,6,7-Tetrapropylnaphthalene is unique due to the specific arrangement and length of its propyl groups, which can influence its chemical reactivity and physical properties. Compared to its methyl, ethyl, and isopropyl analogs, the propyl groups provide a different steric and electronic environment, leading to distinct behavior in chemical reactions and applications.
属性
CAS 编号 |
65438-96-2 |
|---|---|
分子式 |
C22H32 |
分子量 |
296.5 g/mol |
IUPAC 名称 |
1,4,6,7-tetrapropylnaphthalene |
InChI |
InChI=1S/C22H32/c1-5-9-17-13-14-18(10-6-2)22-16-20(12-8-4)19(11-7-3)15-21(17)22/h13-16H,5-12H2,1-4H3 |
InChI 键 |
VSMAIWMWHNXBHP-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C2C=C(C(=CC2=C(C=C1)CCC)CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)

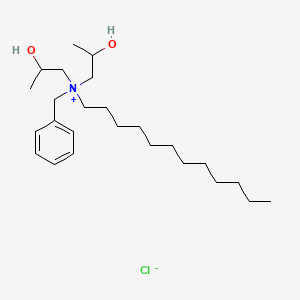
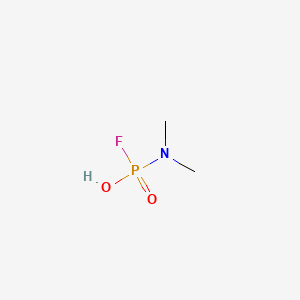
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)

![Bis{4-[4-(phenylacetyl)phenoxy]phenyl}ethane-1,2-dione](/img/structure/B14493159.png)
